4-HYDROXY-3-{2-[4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-2-OXO-1,3-OXAZOLAN-3-YL]ETHYL}-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE
Overview
Description
3,3’-ethane-1,2-diylbis[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one] is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the oxazolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-ethane-1,2-diylbis[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one] typically involves multiple steps. One common method is the reaction of 4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one with ethane-1,2-diol under specific conditions to form the desired bis-compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3,3’-ethane-1,2-diylbis[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxazolidinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3,3’-ethane-1,2-diylbis[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-ethane-1,2-diylbis[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-ethane-1,2-diylbis[4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one]
- 3,3’-ethane-1,2-diylbis[4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one]
Uniqueness
Compared to similar compounds, 3,3’-ethane-1,2-diylbis[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one] has unique structural features that may confer specific properties, such as enhanced stability or reactivity. These differences can make it more suitable for certain applications, such as in medicinal chemistry or material science .
Properties
IUPAC Name |
4-hydroxy-3-[2-[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]ethyl]-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O6/c1-27(2,23-15-11-9-12-16-23)21-29(5)31(7,37)33(25(35)39-29)19-20-34-26(36)40-30(6,32(34,8)38)22-28(3,4)24-17-13-10-14-18-24/h9-18,37-38H,19-22H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXBANDCPLZECS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCN2C(=O)OC(C2(C)O)(C)CC(C)(C)C3=CC=CC=C3)(C)O)CC(C)(C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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